N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of a suitable precursor, such as a γ-lactam, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The aminoethyl side chain is then added via reductive amination, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, oxo, and substituted aminoethyl groups.
Scientific Research Applications
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A similar compound with applications in surface modification and as a coupling agent.
N-(2-aminoethyl)glycine: Used in the synthesis of peptide nucleic acids and as a building block in organic synthesis.
Uniqueness
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a benzyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-6-7-16-14(19)12-8-13(18)17(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOBKXARDOVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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